molecular formula C8H11NO3S B12904412 Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate CAS No. 84654-26-2

Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B12904412
CAS No.: 84654-26-2
M. Wt: 201.25 g/mol
InChI Key: QYOGYRLZHMYUQM-UHFFFAOYSA-N
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Description

Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a methylthio group at the 5-position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Carboxylic acid.

Scientific Research Applications

Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the isoxazole scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate is unique due to the presence of both the ethyl ester and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

84654-26-2

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 5-(methylsulfanylmethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-3-11-8(10)7-4-6(5-13-2)12-9-7/h4H,3,5H2,1-2H3

InChI Key

QYOGYRLZHMYUQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CSC

Origin of Product

United States

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